molecular formula C15H19BBrNO2 B8208202 5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8208202
M. Wt: 336.03 g/mol
InChI Key: GENHMKBOXMHEEG-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps. One common method starts with the bromination of 6-methylindole to introduce the bromine atom at the 5-position. This is followed by a Miyaura borylation reaction, where the brominated indole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The boronate ester can be oxidized to form the corresponding alcohol or reduced to form a borane.

    Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used in borylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation of boronate esters.

Major Products

    Substituted Indoles: Formed through cross-coupling reactions.

    Alcohols and Boranes: Formed through oxidation and reduction of the boronate ester.

    Boronic Acids: Formed through hydrolysis of the boronate ester.

Scientific Research Applications

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its indole core and substituents. The bromine and boron atoms can enhance binding affinity and selectivity by forming additional interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both bromine and boron substituents on the indole core

Properties

IUPAC Name

5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BBrNO2/c1-9-6-12-10(7-11(9)17)8-13(18-12)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENHMKBOXMHEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BBrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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